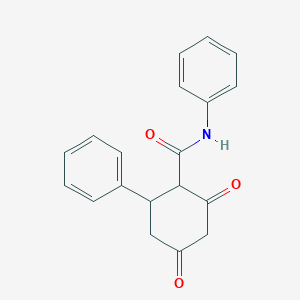
2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with phenyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide typically involves the reaction of cyclohexane derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the use of 2,4-diketones reacting with suitably substituted aromatic aldehydes. The reaction is often carried out in the presence of a catalyst such as boron to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Iprodione: A related compound with similar structural features, used as a fungicide.
Curcumin: Another diketone compound with significant biological activity.
Uniqueness
2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
92510-36-6 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2,4-dioxo-N,6-diphenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H17NO3/c21-15-11-16(13-7-3-1-4-8-13)18(17(22)12-15)19(23)20-14-9-5-2-6-10-14/h1-10,16,18H,11-12H2,(H,20,23) |
InChI Key |
ARWOSQADDASYDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)CC1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


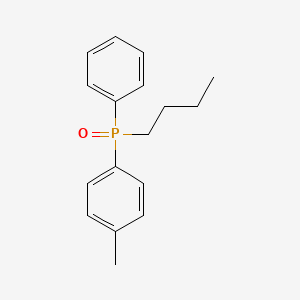

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)

![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
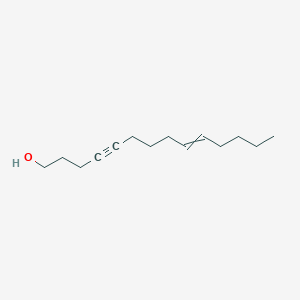
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)

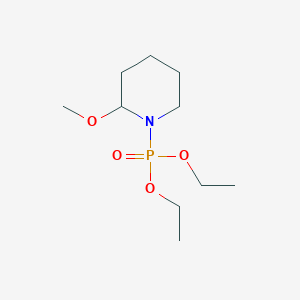
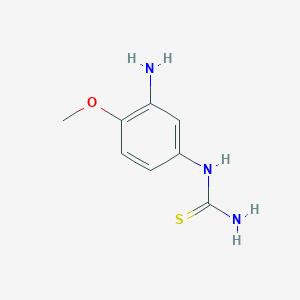


![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
